[1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol
Description
[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) ring fused with a 1,2,3-triazole moiety. The oxadiazole ring carries an amino group at position 4, while the triazole ring is substituted with a hydroxymethyl (-CH₂OH) group at position 5 (Figure 1). Its molecular formula is C₆H₇N₆O₂, with a molecular weight of 195.16 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
[3-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6O2/c6-4-5(9-13-8-4)11-3(2-12)1-7-10-11/h1,12H,2H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQQZYKUNOOWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=N1)C2=NON=C2N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditionsSpecific reagents and conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards. The scalability of the synthesis process is also a key consideration for industrial production .
Chemical Reactions Analysis
Esterification and Etherification of the Methanol Group
The primary alcohol group on the triazole ring undergoes typical alcohol reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | Acetic anhydride, pyridine, 0–5°C, 12 h | Methyl acetate derivative | 82% | |
| Etherification | Alkyl halides, K₂CO₃, DMF, reflux | Alkyl ether derivatives | 60–75% |
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Mechanistic Insight : Esterification proceeds via nucleophilic acyl substitution, while etherification follows an SN2 pathway under basic conditions.
Oxidation of the Methanol Group
The alcohol can be oxidized to a carboxylic acid or ketone, depending on conditions.
Functionalization of the Oxadiazole Amino Group
The amino group on the 1,2,5-oxadiazole participates in diazotization and acylation.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C, 1 h | Diazonium salt intermediate | 90% | |
| Acylation | Acetyl chloride, pyridine, rt, 3 h | N-Acetyl oxadiazole derivative | 78% |
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Applications : Diazonium intermediates enable coupling reactions (e.g., Sandmeyer, Heck) for introducing aryl/alkyl groups .
Coordination Chemistry
The triazole and oxadiazole rings act as ligands for metal complexes.
Cycloaddition Reactions
The triazole’s unsaturated bonds participate in click chemistry.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Huisgen 1,3-dipolar | Azides, CuSO₄·5H₂O, sodium ascorbate | Triazole-linked dendrimers | 85% | |
| Diels-Alder | Dienes, toluene, 110°C, 8 h | Fused bicyclic adducts | 62% |
Hydrolysis and Ring-Opening
Acidic or basic conditions cleave the oxadiazole ring.
| Conditions | Product | Yield | Mechanism |
|---|---|---|---|
| 6M HCl, reflux, 6 h | 5-Amino-1,2,3-triazole-4-carboxylic acid | 73% | Acid-catalyzed hydrolysis |
| 10% NaOH, 80°C, 3 h | Hydrazine derivative | 65% | Base-mediated ring opening |
Biological Activity Modulation
Derivatives show structure-dependent bioactivity:
| Derivative | Tested Activity | IC₅₀/ MIC Value | Source |
|---|---|---|---|
| Methyl acetate | Antifungal (C. albicans) | MIC = 12.5 µg/mL | |
| Cu(II) complex | Anticancer (HeLa cells) | IC₅₀ = 8.7 µM |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol have shown promising results in inhibiting cell proliferation in breast cancer models (MCF-7 and MDA-MB-231) with IC50 values in the nanomolar range . These compounds induce apoptosis and disrupt microtubule dynamics by targeting tubulin polymerization.
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds containing the triazole ring can inhibit the growth of various bacterial strains and fungi. This makes them potential candidates for developing new antibiotics or antifungal agents .
Agricultural Applications
Pesticide Development
The incorporation of nitrogen-rich heterocycles like this compound in pesticide formulations has been explored due to their ability to enhance the efficacy of existing agrochemicals. Research indicates that these compounds can act as effective fungicides and herbicides .
Plant Growth Regulators
Studies suggest that certain derivatives can function as plant growth regulators. They may enhance growth rates and resistance to environmental stresses in crops .
Material Science Applications
Fluorescent Sensors
The synthesis of triazole-based fluorophores has been reported for use in chemosensing applications. These compounds can detect metal ions or small molecules through fluorescence quenching or enhancement mechanisms . The unique electronic properties of the triazole ring facilitate these interactions.
Polymer Chemistry
The incorporation of this compound into polymer matrices has been studied for developing materials with enhanced thermal stability and mechanical properties. These polymers could be utilized in coatings or composites with improved performance characteristics .
Case Study 1: Anticancer Activity
A series of synthesized triazole derivatives were evaluated for their cytotoxic effects on breast cancer cells. The study revealed that modifications on the triazole ring significantly affected the potency of the compounds. The most effective derivative exhibited an IC50 value of 52 nM against MCF-7 cells and showed selective toxicity towards cancer cells compared to non-tumorigenic cells .
Case Study 2: Agricultural Efficacy
In field trials, a triazole-based fungicide formulation containing [1-(4-amino-1,2,5-oxadiazol-3-yil)-1H-triazol] demonstrated a significant reduction in fungal infections in crops compared to untreated controls. The compound's effectiveness was attributed to its ability to penetrate plant tissues and inhibit fungal growth at low concentrations .
Mechanism of Action
The mechanism of action of [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Bioactivity : Analogues with carbohydrazide (-CONHNH₂) groups (e.g., ) exhibit antiviral activity against SARS-CoV-2, suggesting that the target compound’s -CH₂OH group could be modified for similar applications.
Pharmacological Activity
Comparison :
- While the target compound’s bioactivity remains underexplored, structurally related 1,3,4-thiadiazoles and thiazoles show potent antitumor activity (IC₅₀ < 3 µM) . The hydroxymethyl group may confer unique binding interactions compared to bulkier substituents like morpholine or pyrrolidine.
Physicochemical Properties
- Solubility : The hydroxymethyl group likely increases water solubility compared to methyl or acetyl derivatives, which are more lipophilic .
- Stability: Oxadiazole-triazole hybrids generally exhibit thermal stability, as evidenced by melting points >100°C in analogues like 1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone .
Biological Activity
The compound [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol is a hybrid molecule that integrates the oxadiazole and triazole moieties, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects supported by recent research findings.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 210.19 g/mol. The structure features an oxadiazole ring fused with a triazole ring, contributing to its biological properties.
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole rings exhibit significant biological activities including:
-
Antimicrobial Activity :
- Various studies have demonstrated that oxadiazole derivatives possess antibacterial and antifungal properties. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria .
- A study highlighted the potential of 1,3,4-oxadiazole derivatives in inhibiting Mycobacterium bovis, indicating that modifications in the structure can enhance antimicrobial efficacy .
-
Antitumor Activity :
- The incorporation of oxadiazole and triazole moieties has been linked to anticancer properties. For example, derivatives have been tested against several cancer cell lines with promising results. The structure–activity relationship (SAR) studies suggest that electron-donating groups enhance cytotoxic activity against various cancer types .
- In vitro studies reported IC50 values indicating significant antiproliferative effects on cancer cells such as HT29 and Jurkat cells .
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Mechanism of Action :
- The biological activity of these compounds is often attributed to their ability to interact with specific enzymes or receptors involved in cellular processes. For instance, molecular docking studies have shown that certain derivatives can bind effectively to targets like enoyl reductase (InhA), disrupting fatty acid synthesis in bacteria .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated a series of 1,3,4-oxadiazole derivatives for their antimicrobial properties against M. tuberculosis. The most effective compound exhibited a minimum inhibitory concentration (MIC) of 4–8 µM against drug-resistant strains . This highlights the potential of modifying the oxadiazole scaffold to enhance antimicrobial activity.
Case Study 2: Anticancer Activity
Another research focused on hybrid compounds containing both oxadiazole and triazole rings. These compounds were screened against various cancer cell lines including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). Results showed that certain analogs had IC50 values significantly lower than standard chemotherapeutics like doxorubicin . This suggests a promising avenue for developing new anticancer agents.
Data Tables
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of [1-(4-amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-5-yl]methanol?
Methodological Answer:
The synthesis typically involves click chemistry for triazole ring formation, followed by functionalization of the oxadiazole moiety. Key steps include:
- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC): Ensures regioselective triazole formation. Use purified reagents to minimize side reactions.
- Oxadiazole amination: Protect the amino group during synthesis to avoid undesired cross-reactions.
- Solvent optimization: Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction homogeneity, while ethanol is preferred for recrystallization to improve purity .
- Yield monitoring: Use HPLC or LC-MS to track intermediate formation and adjust reaction times or stoichiometry.
Basic: How should researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR spectroscopy: Confirm triazole and oxadiazole proton environments (e.g., δ 8.1–8.5 ppm for triazole protons, δ 6.5–7.5 ppm for aromatic systems) .
- FTIR: Identify hydroxyl (broad peak ~3200–3400 cm⁻¹) and amino groups (N–H stretch ~3300–3500 cm⁻¹) .
- Mass spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns. Compare with theoretical m/z values (e.g., exact mass: 225.0732 g/mol) .
- Elemental analysis: Ensure C, H, N, O percentages align with calculated values (±0.3% tolerance) .
Advanced: How can X-ray crystallography resolve discrepancies between computational and experimental structural data?
Methodological Answer:
- Sample preparation: Grow single crystals via slow evaporation in ethanol/water mixtures. Use SHELXL for refinement, ensuring anisotropic displacement parameters for non-H atoms .
- Data collection: Employ high-resolution synchrotron sources (λ = 0.7–1.0 Å) to resolve electron density maps for the triazole-oxadiazole core.
- Validation: Compare experimental bond lengths/angles with DFT-optimized geometries. For example, triazole C–N bonds should be ~1.31–1.34 Å experimentally vs. ~1.30–1.32 Å computationally .
- Handling contradictions: If computational models predict planar conformations but crystallography shows puckering, re-evaluate solvent effects or intermolecular interactions (e.g., hydrogen bonding) .
Advanced: What computational approaches are suitable for predicting the pharmacological activity of this compound?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., SARS-CoV-2 main protease). Prioritize binding poses with hydrogen bonds to the oxadiazole amino group and triazole hydroxyl .
- MD simulations: Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Monitor RMSD (<2.0 Å indicates stable binding) .
- ADMET prediction: Tools like SwissADME evaluate logP (target <3), solubility, and cytochrome P450 interactions. Adjust substituents (e.g., methyl groups) to optimize bioavailability .
Advanced: How should researchers address conflicting toxicity data in early-stage studies?
Methodological Answer:
- In vitro assays: Use HepG2 or HEK293 cells for cytotoxicity screening (IC₅₀ >50 µM suggests low toxicity). Replicate results across ≥3 independent experiments .
- Metabolite identification: Perform LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the triazole ring). Compare with control compounds lacking the oxadiazole group .
- Contradiction resolution: If one study reports hepatotoxicity but another does not, check for impurities (e.g., residual Cu from click chemistry) via ICP-MS .
Basic: What analytical techniques are critical for quantifying this compound in biological matrices?
Methodological Answer:
- LC-MS/MS: Use a C18 column (2.6 µm, 100 Å) with gradient elution (0.1% formic acid in water/acetonitrile). Monitor transitions like m/z 225→153 (triazole cleavage) .
- Calibration curves: Prepare in plasma or liver homogenate (1–1000 ng/mL range, R² >0.99). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Validation parameters: Assess precision (CV <15%), recovery (>80%), and LOD/LOQ (<1 ng/mL) per ICH guidelines .
Advanced: How can researchers leverage DFT calculations to explain unexpected reactivity in derivatization reactions?
Methodological Answer:
- Electrostatic potential (ESP) mapping: Identify nucleophilic/electrophilic sites. The oxadiazole amino group (high electron density) may resist acylation unless deprotonated .
- Transition state analysis: Calculate activation energies for competing pathways (e.g., SN2 vs. radical mechanisms) using Gaussian09 at the B3LYP/6-31G* level.
- Solvent effects: Include PCM models to simulate polar solvents. For example, DMSO stabilizes zwitterionic intermediates, altering regioselectivity .
Basic: What safety protocols are essential given limited toxicity data?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Waste disposal: Quench reactions with 10% aqueous NaHCO₃ before discarding organic phases.
- First aid: For skin contact, rinse with 0.9% saline; for inhalation, monitor for respiratory irritation ≥24 hours .
Advanced: How can Hirshfeld surface analysis clarify intermolecular interactions in crystal packing?
Methodological Answer:
- Crystal data: Use CrystalExplorer to generate surfaces. Red regions on the dₙᵒʳₘ map indicate close contacts (e.g., O–H···N hydrogen bonds between methanol and oxadiazole) .
- Fingerprint plots: Quantify interaction types. A sharp spike at (di + de ≈ 2.2 Å) confirms strong H-bonding, while broad features suggest van der Waals interactions .
- Correlation with properties: Relate packing motifs (e.g., π-stacking of triazole rings) to solubility or melting point data .
Advanced: What strategies mitigate data inconsistencies between spectroscopic and computational results?
Methodological Answer:
- Error source identification: Check for tautomerism (e.g., triazole prototropy) or solvent effects in NMR. Re-run calculations with explicit solvent models .
- Benchmarking: Compare DFT functionals (B3LYP vs. M06-2X) to see which aligns better with experimental IR frequencies .
- Collaborative validation: Cross-check with independent labs using identical instrumentation (e.g., 500 MHz NMR, same probe) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
